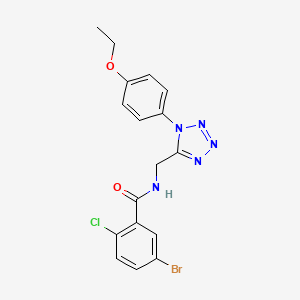

5-bromo-2-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Description

5-bromo-2-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with bromine and chlorine atoms, as well as a tetrazole ring attached to an ethoxyphenyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Properties

IUPAC Name |

5-bromo-2-chloro-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrClN5O2/c1-2-26-13-6-4-12(5-7-13)24-16(21-22-23-24)10-20-17(25)14-9-11(18)3-8-15(14)19/h3-9H,2,10H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWHYAOFKPWWBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:

Bromination and Chlorination: Introduction of bromine and chlorine atoms to the benzamide core.

Tetrazole Formation: Synthesis of the tetrazole ring, often through cyclization reactions involving azide and nitrile precursors.

Coupling Reactions: Attachment of the tetrazole ring to the ethoxyphenyl group, followed by coupling with the brominated and chlorinated benzamide.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes:

Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through palladium-catalyzed coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.

Scientific Research Applications

Physical Properties

- Molecular Weight : 405.71 g/mol

- Solubility : Soluble in organic solvents such as DMSO and methanol.

- Stability : Stable under normal laboratory conditions but should be stored away from light.

Antimicrobial Activity

Research indicates that compounds with similar structures to 5-bromo-2-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide exhibit significant antimicrobial properties. Studies have shown that derivatives containing tetrazole rings can be effective against a variety of bacterial strains, including multidrug-resistant organisms.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various tetrazole derivatives, including the target compound. The results indicated that:

The findings suggest that the presence of the tetrazole moiety contributes to enhanced antibacterial activity.

Anticancer Potential

The anticancer properties of this compound have also been investigated. In vitro studies demonstrate its efficacy against several cancer cell lines, including breast and lung cancer cells.

Case Study: Anticancer Activity

A comprehensive study on related compounds showed promising results:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | MCF-7 (breast cancer) | 10.5 | |

| Compound E | A549 (lung cancer) | 15.3 |

These results highlight the potential for developing new anticancer agents based on the structural framework of this compound.

Material Science Applications

Beyond biological applications, this compound's unique chemical structure has potential uses in material science, particularly in developing organic semiconductors and sensors due to its electronic properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

5-bromo-2-chlorobenzamide: Lacks the tetrazole and ethoxyphenyl groups, resulting in different chemical properties and applications.

2-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide: Similar structure but without the bromine atom, affecting its reactivity and biological activity.

5-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide: Lacks the chlorine atom, leading to variations in its chemical behavior.

Uniqueness

The uniqueness of 5-bromo-2-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

5-Bromo-2-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS Number: 920458-04-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its synthesis, biological mechanisms, and activity across various biological systems.

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the bromination and chlorination of benzamide, followed by the formation of the tetrazole ring through cycloaddition reactions. The final step involves coupling the tetrazole with the benzamide core under specific conditions, often utilizing bases and suitable solvents to optimize yield and purity .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antitumor properties. The presence of the tetrazole moiety in this compound may enhance its ability to interact with cancer cell pathways, potentially inhibiting tumor growth .

The mechanism by which this compound exerts its biological effects is likely through interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. For instance, it can modulate the activity of kinases or other proteins critical for cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into potential applications for this compound:

- Cell Viability Assays : In vitro studies using cancer cell lines have demonstrated that derivatives of tetrazole exhibit cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell growth. For example, related compounds have shown IC50 values in the low micromolar range against various cancer types .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis has revealed that modifications to the benzamide core and tetrazole substituents significantly influence biological activity. For instance, electron-donating groups on the phenyl ring enhance antitumor efficacy .

- Target Identification : Recent studies have employed high-throughput screening methods to identify specific targets of tetrazole-containing compounds. These investigations suggest that this compound could interact with proteins involved in mitotic regulation, leading to increased apoptosis in tumor cells .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-bromo-N-(1H-tetrazol-5-yl)benzamide | Lacks halogen substitution | Moderate cytotoxicity |

| 4-bromo-2-chlorobenzamide | Similar core without tetrazole | Low antitumor activity |

| 5-chloro-N-(1H-tetrazol-5-yl)benzamide | Contains tetrazole but different halogens | Significant cytotoxicity |

The presence of both bromine and chlorine atoms along with the ethoxyphenyl-tetrazole moiety in this compound imparts unique chemical properties that may enhance its biological activities compared to simpler analogs .

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 5-bromo-2-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves sequential coupling reactions. A general approach includes:

Bromination/Chlorination: Introduce bromine and chlorine substituents to the benzamide core using reagents like N-bromosuccinimide (NBS) or SOCl₂ under controlled temperatures (0–25°C) .

Tetrazole Formation: React 4-ethoxyphenyl isonitrile with sodium azide in a [3+2] cycloaddition to form the 1H-tetrazole ring .

Amide Coupling: Use coupling agents like EDCI/HOBt or DCC to link the benzamide and tetrazole moieties in anhydrous dichloromethane (DCM) .

Purity Control:

- HPLC: Monitor purity (>95%) with a C18 column and UV detection at 254 nm .

- Recrystallization: Use methanol/water mixtures to isolate high-purity crystals .

How should researchers characterize this compound spectroscopically?

Methodological Answer:

- NMR (¹H/¹³C): Identify substituent environments (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .

- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]⁺ = 465.03 Da) .

Advanced Research Questions

How can structure-activity relationships (SAR) be investigated for this compound’s enzyme inhibition potential?

Methodological Answer:

Derivative Synthesis: Modify substituents (e.g., replace ethoxy with methoxy or halogens) and assess activity .

Enzyme Assays:

- Kinetic Studies: Use fluorescence quenching or calorimetry to measure binding affinity to targets like PFOR (Pyruvate:Ferredoxin Oxidoreductase) .

- IC₅₀ Determination: Compare inhibitory potency against reference compounds (e.g., nitazoxanide derivatives) .

Computational Docking: Model interactions with enzyme active sites (e.g., hydrogen bonding with tetrazole N-atoms) using software like AutoDock .

How do crystallographic studies resolve contradictions in reported biological activities?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Analyze hydrogen-bonding networks (e.g., N–H···N interactions between tetrazole and adjacent residues) to explain variations in binding .

- Polymorph Screening: Test crystallization solvents (e.g., DMSO vs. ethanol) to identify forms with enhanced bioactivity .

- Synchrotron Studies: Use high-resolution data to map electron density around halogen atoms, clarifying steric effects .

What strategies validate the compound’s mechanism in biofilm inhibition?

Methodological Answer:

Biofilm Assays:

- Crystal Violet Staining: Quantify biofilm mass in bacterial cultures (e.g., Staphylococcus aureus) after 24–48h exposure .

- Confocal Microscopy: Image biofilm architecture using LIVE/DEAD stains (e.g., SYTO9/propidium iodide) .

Gene Expression Profiling: Perform RNA-seq to identify downregulated genes (e.g., ica operon for polysaccharide synthesis) .

Data Contradiction Analysis

How to address discrepancies in reported antibacterial efficacy across similar benzamide-tetrazole derivatives?

Methodological Answer:

Standardize Assay Conditions:

- Use consistent bacterial strains (e.g., ATCC controls) and culture media (e.g., Mueller-Hinton agar) .

- Control solvent effects (e.g., DMSO ≤1% v/v) to avoid false negatives .

Meta-Analysis: Pool data from multiple studies using tools like RevMan to identify trends in substituent effects (e.g., chloro vs. bromo at position 2) .

Why do some studies report low solubility despite structural similarities to bioactive analogs?

Methodological Answer:

Solubility Screening: Test in biorelevant media (e.g., FaSSIF/FeSSIF) at pH 6.5–7.4 to mimic physiological conditions .

Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to the benzamide or tetrazole moiety .

Co-Crystallization: Use co-formers like cyclodextrins to enhance aqueous stability .

Experimental Design

How to design a stability study under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation:

- Acidic/Base Hydrolysis: Incubate at 1M HCl/NaOH (37°C, 24h) and analyze by LC-MS for degradation products .

- Oxidative Stress: Treat with 3% H₂O₂ and monitor for sulfoxide formation .

Arrhenius Modeling: Predict shelf-life by testing stability at 40°C/75% RH over 6 months .

What in vitro models best predict in vivo pharmacokinetics?

Methodological Answer:

Caco-2 Permeability Assays: Measure apparent permeability (Papp) to estimate intestinal absorption .

Microsomal Stability: Incubate with liver microsomes (human/rat) to calculate hepatic extraction ratio .

Plasma Protein Binding: Use ultrafiltration to assess free fraction (%) .

Comparative Analysis

How does the 4-ethoxyphenyltetrazole group enhance bioactivity compared to other heterocycles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.